molecular formula C29H32N2O6 B11021159 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11021159
M. Wt: 504.6 g/mol
InChI Key: FIQIWURNDMHKGD-VWLOTQADSA-N
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Description

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan is a complex organic compound that combines the structural features of chromenone and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan typically involves multiple steps:

    Synthesis of the Chromenone Derivative: The chromenone core can be synthesized through a Pechmann condensation reaction, involving the reaction of resorcinol with a β-keto ester in the presence of an acid catalyst.

    Functionalization of the Chromenone: The chromenone derivative is then functionalized by introducing the hexyl and methyl groups through alkylation reactions.

    Coupling with L-Tryptophan: The final step involves coupling the functionalized chromenone with L-tryptophan using an acylation reaction, typically facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the chromenone moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine
  • N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tyrosine

Uniqueness

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts specific biological activities not observed in its phenylalanine or tyrosine analogs. The combination of the chromenone and tryptophan structures also provides unique optical properties that can be exploited in various applications.

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C29H32N2O6/c1-3-4-5-6-9-22-18(2)21-13-12-20(15-26(21)37-29(22)35)36-17-27(32)31-25(28(33)34)14-19-16-30-24-11-8-7-10-23(19)24/h7-8,10-13,15-16,25,30H,3-6,9,14,17H2,1-2H3,(H,31,32)(H,33,34)/t25-/m0/s1

InChI Key

FIQIWURNDMHKGD-VWLOTQADSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)OC1=O)C

Origin of Product

United States

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